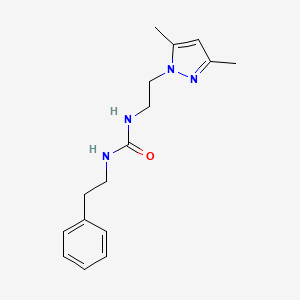
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole derivatives are known to exhibit a wide range of biological properties .
Synthesis Analysis
While the exact synthesis process for “1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea” is not available, pyrazole-based compounds are generally synthesized from the condensation of appropriate primary amines .
科学的研究の応用
Synthesis and Catalytic Applications
Pyrazolyl Complexes as Catalysts
The synthesis of pyrazolyl complexes with metals such as iron, cobalt, nickel, and palladium has been explored for applications in catalysis. For instance, nickel complexes derived from pyrazolyl ligands have demonstrated significant activity as ethylene oligomerization catalysts. These complexes can produce high yields of butenes and hexenes, with some even capable of Friedel-Crafts alkylated-toluene products (Ainooson et al., 2011).
Materials Science and Polymerization
Ion-Exchange Resins
The pyrazole-containing ligand 2-(3,5-dimethyl-1-pyrazolyl)ethanol has been used in the synthesis of ion-exchange resins with high epoxy group conversion rates. These resins show selectivity towards Ni2+ ions and demonstrate potential in metal-ion binding applications, highlighting the versatility of pyrazolyl derivatives in materials science (Berkel & Sherrington, 1996).
Organic Synthesis and Drug Discovery
Antibacterial and Antitumor Activities
Compounds containing the pyrazolyl moiety have been investigated for their biological activities. Microwave-assisted synthesis of pyrazolopyridines and related derivatives has shown promising antibacterial, antitumor, and antimicrobial activities. This suggests potential applications in the development of new therapeutic agents (El‐Borai et al., 2013).
Anti-Bacterial Schiff Bases
Schiff bases incorporating the pyrazolone structure, derived from aminophenazone, have been synthesized and demonstrated moderate to good antibacterial activity against various bacterial strains. This underscores the potential of pyrazolyl derivatives in the synthesis of new antibacterial compounds (Asiri & Khan, 2010).
特性
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-13-12-14(2)20(19-13)11-10-18-16(21)17-9-8-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULXJJHNWTZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide](/img/structure/B2999211.png)
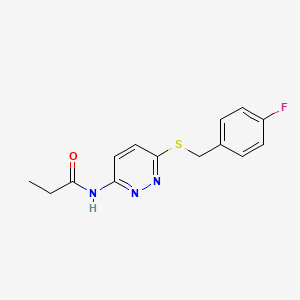

![6-chloro-N-[2-(4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2999219.png)
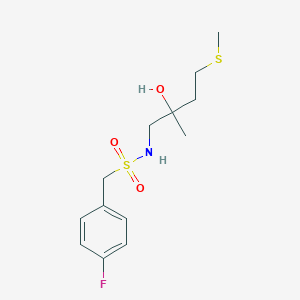

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B2999224.png)
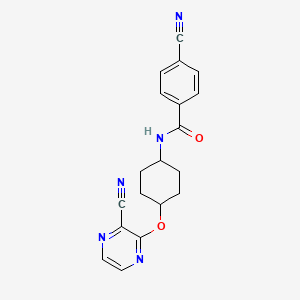
![ethyl 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2999226.png)
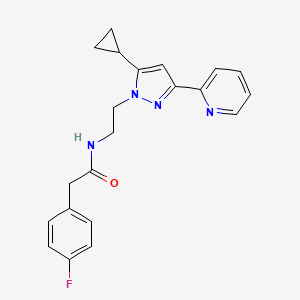

![3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2999230.png)
![1-(3,5-dimethoxybenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999232.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2999233.png)